(3-Methylpiperidin-1-yl)acetic acid

Overview

Description

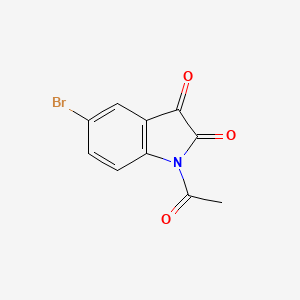

“(3-Methylpiperidin-1-yl)acetic acid” belongs to the class of organic compounds known as N-acylpiperidines .

Molecular Structure Analysis

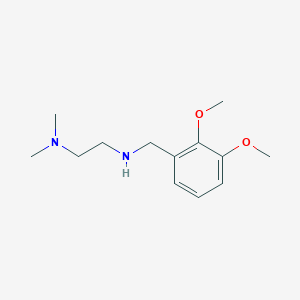

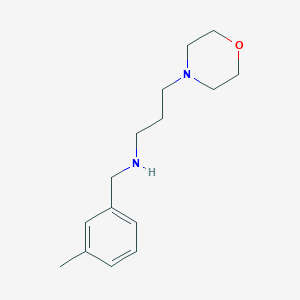

The empirical formula of “this compound” is C8H15NO2. It has a molecular weight of 157.21 .Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its SMILES string is O=C(O)CN(CCC1)CC1C .Scientific Research Applications

Application in PET Imaging and AChE Activity Assessment

(3-Methylpiperidin-1-yl)acetic acid derivatives, particularly those labeled with carbon-11, have been used in the field of positron emission tomography (PET) imaging. These compounds are designed to measure acetylcholinesterase (AChE) enzymatic activity in the human brain. For instance, N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) is a radiotracer used in PET imaging to quantitatively assess AChE activity. This approach has been applied in the diagnosis and research of neurodegenerative diseases like Alzheimer's Disease (Tanaka et al., 2001) (Nguyen, Snyder, & Kilbourn, 1998).

Application in Synthesis of Biologically Active Compounds

The derivatives of this compound have been used in the synthesis of various biologically active compounds. These compounds display a range of biological activities such as analgesic, neuroleptic, and anti-inflammatory properties. They have also been used as intermediates in the synthesis of amides, hydrazides, and other biologically relevant structures (Salionov, 2015).

Application in Antioxidant and Enzyme Inhibitory Studies

This compound derivatives have been explored for their potential as antioxidants and enzyme inhibitors. For example, studies have been conducted on the inhibition of xanthine oxidase by these compounds, demonstrating their potential therapeutic applications in conditions like gout or hyperuricemia (Ikram et al., 2015).

Application in Electrochemical Sensors

These compounds have also found applications in the development of electrochemical sensors. For instance, derivatives of this compound have been utilized in the design of DNA hybridization electrochemical sensors, demonstrating their utility in the field of biotechnology and molecular diagnostics (Cha et al., 2003).

Application in Medicinal Chemistry

In medicinal chemistry, this compound derivatives have been used in the discovery and development of new drugs. For example, these compounds have been involved in the creation of allosteric HIV-1 integrase inhibitors, showcasing their significance in the development of antiretroviral compounds (Kessl et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of (3-Methylpiperidin-1-yl)acetic acid are currently unknown. This compound belongs to the class of organic compounds known as N-acylpiperidines . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . .

Mode of Action

Generally, piperidine derivatives interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target .

Biochemical Pathways

It’s worth noting that indole derivatives, which are structurally similar to piperidine derivatives, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Pharmacokinetics

The LADME model, which describes the Liberation, Absorption, Distribution, Metabolism, and Elimination of a drug, is typically used to describe the pharmacokinetics of drugs . .

Result of Action

As mentioned earlier, indole derivatives, which are structurally similar to piperidine derivatives, have been found to possess various biological activities . .

properties

IUPAC Name |

2-(3-methylpiperidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7-3-2-4-9(5-7)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVULGLRBNFRVTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390327 | |

| Record name | (3-methylpiperidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883542-90-3 | |

| Record name | (3-methylpiperidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B1335108.png)

![5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1335128.png)

![[1-(4-Methoxy-phenyl)-ethyl]-(5-methyl-furan-2-yl-methyl)-amine](/img/structure/B1335131.png)